![molecular formula C7H8ClNO B2533248 2-Amino-3-chloro-5-methylphenol CAS No. 1780449-40-2](/img/structure/B2533248.png)
2-Amino-3-chloro-5-methylphenol
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Overview
Description
2-Amino-3-chloro-5-methylphenol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of phenol, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar aromatic compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds, such as cresols, are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish-red tint .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are permeable to the blood-brain barrier .
Result of Action
Similar compounds have been found to possess various biological activities, which could result in a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-chloro-5-methylphenol can be synthesized through several methods. One common approach involves the nitration of 3-chloro-5-methylphenol, followed by reduction to introduce the amino group. Another method includes the chlorination of 2-amino-5-methylphenol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and reduction, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Similar structure but lacks the methyl group.
2-Amino-3-methylphenol: Similar structure but lacks the chlorine atom.
3-Chloro-5-methylphenol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-3-chloro-5-methylphenol is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the benzene ring.
Properties
IUPAC Name |
2-amino-3-chloro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPOGELHZMZLML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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